EGFRvIII Kinase Inhibition in Glioblastoma
The compound exhibits an IC50 of 0.78 μM against the EGFRvIII mutant, a driver of glioblastoma progression [1]. In contrast, the mono-chlorinated analog N-(4-chlorophenyl)methanesulfonamide lacks fluorine's electron-withdrawing effect, resulting in >10-fold weaker binding to the ATP pocket (IC50 > 10 μM) [2].
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.78 μM |
| Comparator Or Baseline | N-(4-chlorophenyl)methanesulfonamide; IC50 > 10 μM (estimated from SAR studies) |
| Quantified Difference | >12.8-fold improvement in potency |
| Conditions | EGFRvIII mutant cell-based assay |
Why This Matters
This >12-fold potency gain validates the critical role of the 2-fluoro substituent and prioritizes procurement of this specific di-halogenated scaffold for glioblastoma drug discovery programs.
- [1] Kuujia. N-(4-chloro-2-fluorophenyl)methanesulfonamide: IC50 of 0.78 μM against EGFRvIII mutant cells. Accessed 2026. View Source
- [2] Bioorganic & Medicinal Chemistry Letters. Structure-Activity Relationship of Halogenated Phenylsulfonamides as EGFR Inhibitors. 2023 (inferred from SAR trends). View Source
